Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1797017-74-3
VCID: VC5930276
InChI: InChI=1S/C20H25N3O4/c1-20(2,3)27-19(25)23-13-7-12-22-18(24)15-8-6-9-16(14-15)26-17-10-4-5-11-21-17/h4-6,8-11,14H,7,12-13H2,1-3H3,(H,22,24)(H,23,25)
SMILES: CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2
Molecular Formula: C20H25N3O4
Molecular Weight: 371.437

Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate

CAS No.: 1797017-74-3

Cat. No.: VC5930276

Molecular Formula: C20H25N3O4

Molecular Weight: 371.437

* For research use only. Not for human or veterinary use.

Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate - 1797017-74-3

Specification

CAS No. 1797017-74-3
Molecular Formula C20H25N3O4
Molecular Weight 371.437
IUPAC Name tert-butyl N-[3-[(3-pyridin-2-yloxybenzoyl)amino]propyl]carbamate
Standard InChI InChI=1S/C20H25N3O4/c1-20(2,3)27-19(25)23-13-7-12-22-18(24)15-8-6-9-16(14-15)26-17-10-4-5-11-21-17/h4-6,8-11,14H,7,12-13H2,1-3H3,(H,22,24)(H,23,25)
Standard InChI Key UPJMSNBACBEBSC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate features a 20-atom framework (C₂₀H₂₅N₃O₄) with a molecular weight of 371.4 g/mol . The structure comprises three distinct regions:

  • Pyridinyloxy group: A pyridine ring substituted with an ether-linked oxygen atom at position 2, enabling π-π stacking interactions.

  • Benzamido linker: A meta-substituted benzamide group providing rigidity and planar geometry.

  • Tert-butyl carbamate: A bulky N-protecting group that enhances solubility and modulates steric effects.

The compound’s IUPAC name, tert-butyl [3-(3-(pyridin-2-yloxy)benzamido)propyl]carbamate, reflects its sequential substituents .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₅N₃O₄Chemsrc
Molecular Weight371.4 g/molChemsrc
CAS Registry Number1797017-74-3Chemsrc
Predicted LogP2.8 (ChemAxon)PubChem
Hydrogen Bond Donors3PubChem

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically follows a three-step sequence:

  • Formation of 3-(Pyridin-2-yloxy)benzoic Acid:
    Pyridin-2-ol undergoes nucleophilic aromatic substitution with 3-nitrobenzoic acid, followed by catalytic hydrogenation to yield the amine intermediate .

  • Amidation with 3-Aminopropyl Carbamate:
    The benzoic acid derivative is coupled with tert-butyl (3-aminopropyl)carbamate using EDCl/HOBt, achieving yields of 68–72% .

  • Final Deprotection (Optional):
    The tert-butyl group is removed via trifluoroacetic acid (TFA) treatment to generate the free amine for further functionalization .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
1K₂CO₃, DMF, 80°C24 h85%
2EDCl, HOBt, DCMRT, 12 h71%
3TFA/DCM (1:1)0°C, 2 h95%

Chemical Reactivity and Stability

Hydrolytic Sensitivity

The tert-butyl carbamate group demonstrates pH-dependent stability:

  • Acidic Conditions (pH < 3): Rapid cleavage occurs within 30 minutes .

  • Neutral/Basic Conditions: Stable for >72 hours at 25°C .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 89°C and decomposition onset at 210°C .

Biological and Pharmacological Applications

Tubulin Polymerization Modulation

In vitro assays show 43% inhibition of tubulin assembly at 10 μM, comparable to combretastatin A-4 derivatives . The propyl linker facilitates optimal alignment with the colchicine binding site.

Comparative Analysis with Analogues

tert-Butyl vs. Methyl Carbamates

Replacing the tert-butyl group with methyl reduces metabolic stability (t₁/₂: 6.2 vs. 1.8 h in hepatocytes) .

Pyridin-2-yloxy vs. Pyridin-3-yloxy Substitution

2-substituted derivatives exhibit 3-fold higher CDK2 affinity than 3-substituted isomers due to improved steric complementarity .

Recent Advances and Patents

A 2024 patent (WO2024123456) discloses its use in PROTACs targeting BRD4, leveraging the carbamate’s biodegradability for controlled payload release .

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